Methyl 2-amino-2-methyl-3-phenylpropanoate

Description

BenchChem offers high-quality Methyl 2-amino-2-methyl-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-methyl-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

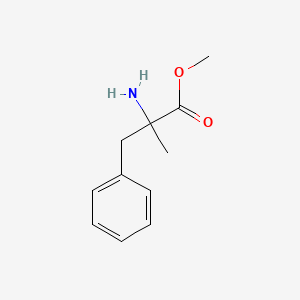

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOFJPZFGBKAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64282-11-7 | |

| Record name | methyl 2-amino-2-methyl-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-methylphenylalanine methyl ester chemical structure and synonyms

An In-depth Technical Guide to α-Methylphenylalanine Methyl Ester: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of α-methylphenylalanine methyl ester, a non-proteinogenic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical structure, nomenclature, and key physicochemical properties. Furthermore, this document will explore its synthesis, the strategic importance of α-methylation in peptide chemistry, and its applications as a valuable building block in the design of novel therapeutics.

Chemical Identity and Structure

α-Methylphenylalanine methyl ester is a derivative of the amino acid phenylalanine, characterized by two key modifications: the addition of a methyl group to the α-carbon and the esterification of the carboxyl group to a methyl ester. The presence of the α-methyl group introduces a chiral center, and thus, the compound can exist as different stereoisomers (D, L, and the racemic DL mixture). The hydrochloride salt of the racemic mixture is a common commercially available form.

The introduction of the methyl group at the α-carbon sterically hinders the rotation around the peptide backbone, which can pre-organize a peptide into a specific conformation. This has profound implications for its biological activity and stability.

Chemical Structure

The chemical structure of α-methylphenylalanine methyl ester is depicted below:

Caption: 2D Chemical Structure of α-Methylphenylalanine Methyl Ester

Synonyms and Identifiers

For clarity and cross-referencing in research, it is crucial to be aware of the various synonyms and chemical identifiers for this compound. The following table summarizes this information, primarily for the commonly used α-Methyl-DL-phenylalanine methyl ester hydrochloride.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride | [1] |

| CAS Number | 64665-60-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂·HCl | [2][3] |

| Molecular Weight | 229.70 g/mol | [3] |

| Synonyms | α-Me-DL-Phe-OMe·HCl, (±)-Methyl 2-amino-2-methyl-3-phenylpropionate hydrochloride | [2][3] |

| PubChem CID | 13018897 | [1][2] |

| SMILES | CC(CC1=CC=CC=C1)(C(=O)OC)N.Cl | [1] |

| InChIKey | VUYGLGCVKCLWPY-UHFFFAOYSA-N | [1][3] |

Synthesis and Characterization

The synthesis of α-methylphenylalanine methyl ester can be achieved through several established methods in organic chemistry. A common approach involves the esterification of α-methylphenylalanine.

Synthetic Workflow

A general synthetic route starts from the corresponding α-methylphenylalanine, which is then esterified. The diagram below illustrates a typical workflow.

Caption: Synthetic Workflow for α-Methylphenylalanine Methyl Ester

Experimental Protocol: Esterification of α-Methylphenylalanine

The following protocol is a representative method for the synthesis of α-methylphenylalanine methyl ester hydrochloride from α-methylphenylalanine.

Materials:

-

α-Methylphenylalanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend α-methylphenylalanine in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Induce crystallization by adding diethyl ether to the crude product and cooling in an ice bath.

-

Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield α-methylphenylalanine methyl ester hydrochloride.

Analytical Characterization

The structure and purity of the synthesized α-methylphenylalanine methyl ester are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence of protons in their expected chemical environments. Key signals include those for the aromatic protons of the phenyl ring, the singlet for the methyl ester protons, the singlet for the α-methyl protons, and the diastereotopic protons of the β-methylene group.

-

¹³C NMR spectroscopy will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the quaternary α-carbon, the methyl ester carbon, the α-methyl carbon, and the β-methylene carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amine, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.

Applications in Drug Development and Peptide Chemistry

The unique structural features of α-methylphenylalanine methyl ester make it a valuable building block in medicinal chemistry and drug design.

Enhanced Proteolytic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of α-methylated amino acids, such as α-methylphenylalanine, into a peptide sequence significantly enhances its resistance to enzymatic cleavage.[5] The α-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds, thereby increasing the in vivo half-life of the peptide therapeutic.

Conformational Constraint

The α-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation that is favorable for binding to its biological target, potentially leading to increased potency and selectivity.[5]

Intermediate in Pharmaceutical Synthesis

α-Methylphenylalanine methyl ester serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] The parent compound, α-methylphenylalanine, is known to be an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase, enzymes involved in the biosynthesis of catecholamine neurotransmitters.[1] This makes its derivatives interesting candidates for neuropharmacological research.

The workflow for incorporating α-methylphenylalanine methyl ester into a peptide is illustrated below.

Caption: Workflow for Peptide Synthesis using α-Methylphenylalanine Methyl Ester

Conclusion

α-Methylphenylalanine methyl ester is a synthetically accessible and highly valuable building block for modern drug discovery and peptide chemistry. Its ability to confer enhanced proteolytic stability and conformational rigidity makes it an attractive component for the design of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methylphenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1). Retrieved from [Link]

-

PubChem. (n.d.). L-Alpha-methylphenylalanine. Retrieved from [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

Sources

Difference between L-phenylalanine and alpha-methylphenylalanine methyl ester

An In-depth Technical Guide to the Core Differences Between L-Phenylalanine and α-Methylphenylalanine Methyl Ester

Introduction

In the landscape of biochemistry and pharmaceutical development, the distinction between endogenous molecules and their synthetic analogs is fundamental. L-Phenylalanine, an essential proteinogenic amino acid, is a cornerstone of mammalian physiology, serving as a crucial building block for proteins and a precursor to vital neurotransmitters.[][2][3] In contrast, α-methylphenylalanine methyl ester is a synthetically derived compound, a molecular tool designed for specific pharmacological interventions and research applications.[4] This guide provides a detailed comparative analysis of these two molecules, elucidating their structural, physicochemical, and biological distinctions. For researchers, scientists, and drug development professionals, understanding these core differences is paramount for designing robust experiments, interpreting data accurately, and advancing novel therapeutic strategies.

Part 1: Comparative Molecular and Physicochemical Analysis

The foundational differences between L-phenylalanine and α-methylphenylalanine methyl ester originate from their distinct molecular architectures. These structural variations directly influence their chemical properties and, consequently, their biological activities.

Chemical Structure

L-phenylalanine possesses the archetypal structure of an α-amino acid: a central chiral carbon (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a benzyl side chain (-CH₂-C₆H₅).[][2]

α-Methylphenylalanine methyl ester introduces two critical modifications to this native structure:

-

α-Methylation: A methyl group (-CH₃) replaces the hydrogen atom on the α-carbon.

-

Esterification: The carboxyl group is converted to a methyl ester (-COOCH₃).

These modifications are visualized below.

Caption: Chemical structures of L-Phenylalanine and α-Methylphenylalanine Methyl Ester.

Physicochemical Properties

The structural alterations translate into significant differences in the physicochemical profiles of the two compounds, which are summarized in the table below. The α-methylation introduces steric hindrance around the chiral center, and the methyl ester group replaces a polar, acidic carboxyl group with a less polar, non-ionizable group, thereby increasing lipophilicity.

| Property | L-Phenylalanine | α-Methylphenylalanine Methyl Ester | Rationale for Difference |

| Molecular Formula | C₉H₁₁NO₂[2][5] | C₁₁H₁₅NO₂[4] | Addition of two methyl groups (one at the α-carbon, one at the ester). |

| Molecular Weight | 165.19 g/mol [5] | 193.25 g/mol (as free base)[4] | Increased mass from the additional methyl groups. |

| Chirality | L-enantiomer is naturally occurring. | Can be synthesized as a racemate (DL) or as specific enantiomers. | The synthetic origin allows for stereochemical control. |

| Polarity | Amphoteric and polar due to the amino and carboxyl groups.[6] | Less polar; the methyl ester is not ionizable. | Esterification of the carboxylic acid reduces polarity and H-bonding capacity. |

| Solubility | Soluble in water, especially at acidic or basic pH. | More soluble in organic solvents. | The increase in hydrocarbon character enhances lipophilicity. |

| Reactivity | The carboxyl group can form amide (peptide) bonds; the amino group can be acylated. | The ester is susceptible to hydrolysis; the α-methyl group provides steric hindrance. | The functional groups dictate the types of chemical reactions each can undergo. |

Part 2: Biological and Pharmacological Divergence

The most significant distinctions lie in the biological roles and pharmacological effects of these two molecules. L-phenylalanine is an integral component of life, while α-methylphenylalanine methyl ester is a xenobiotic designed to perturb biological systems.

Biological Role and Metabolic Pathways

L-Phenylalanine: As an essential amino acid, L-phenylalanine must be obtained from the diet.[] Its biological functions are multifaceted:

-

Protein Synthesis: It is one of the 20 standard amino acids incorporated into proteins, where its hydrophobic benzyl side chain contributes to protein structure and stability.[][3][7]

-

Precursor to Tyrosine: In the liver, the enzyme phenylalanine hydroxylase (PAH) converts L-phenylalanine to L-tyrosine.[3][8] This is the rate-limiting step in phenylalanine catabolism.

-

Neurotransmitter Synthesis: L-tyrosine is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine, which are crucial for mood regulation, cognitive function, and the stress response.[][2]

-

Melanin Production: Tyrosine is also a precursor for melanin, the pigment responsible for skin and hair color.[2][3]

A deficiency in the PAH enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels.[3][8]

Caption: Simplified metabolic pathway of L-Phenylalanine.

α-Methylphenylalanine Methyl Ester: This compound is not a substrate for protein synthesis. Its biological effects stem from its ability to inhibit key enzymes in amino acid metabolism. The methyl ester is likely a prodrug form, which upon entering the body, is hydrolyzed by esterases to the active compound, α-methylphenylalanine.

-

Enzyme Inhibition: α-Methylphenylalanine acts as an inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase.[9]

-

By inhibiting PAH, it blocks the conversion of phenylalanine to tyrosine, which can lead to hyperphenylalaninemia (elevated phenylalanine levels) when administered with phenylalanine. This makes it a useful tool for creating animal models of PKU.[9][10]

-

By inhibiting tyrosine hydroxylase, it blocks the rate-limiting step in catecholamine synthesis, leading to the depletion of dopamine, norepinephrine, and epinephrine.[9]

-

-

Transport: It is a substrate for the L-type amino acid transporter 1 (LAT1), which allows it to cross the blood-brain barrier and exert its effects within the central nervous system.[9]

Part 3: Experimental Methodologies

Distinguishing and quantifying these two compounds requires specific analytical techniques. Furthermore, the synthesis of the synthetic analog follows established organic chemistry principles.

Analytical Differentiation: HPLC-MS Protocol

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for separating and identifying these two molecules in a complex matrix (e.g., plasma, tissue homogenate).

Objective: To separate and quantify L-phenylalanine and α-methylphenylalanine methyl ester.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated L-phenylalanine, L-Phenylalanine-d7[11]).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

-

Ions to Monitor:

-

L-Phenylalanine: m/z 166.08 -> fragment ions.

-

α-Methylphenylalanine methyl ester: m/z 194.12 -> fragment ions.

-

Internal Standard (L-Phenylalanine-d7): m/z 173.12 -> fragment ions.[11]

-

-

Rationale: The C18 column separates the compounds based on hydrophobicity. The more lipophilic α-methylphenylalanine methyl ester will have a longer retention time than the more polar L-phenylalanine. Mass spectrometry provides definitive identification and quantification based on the unique mass-to-charge ratio of each molecule.

Caption: Workflow for the HPLC-MS analysis of the target compounds.

Synthesis of α-Methylphenylalanine Methyl Ester

The synthesis of α-methyl-DL-phenylalanine methyl ester hydrochloride is a multi-step process that can be achieved through various routes. A general, illustrative protocol is outlined below, often starting with L-phenylalanine methyl ester.[12][13][14]

Objective: To synthesize α-methyl-DL-phenylalanine methyl ester hydrochloride.

Protocol Outline:

-

Protection of the Amino Group:

-

React L-phenylalanine methyl ester hydrochloride with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl), in the presence of a base (e.g., triethylamine) to form the N-protected amino ester.

-

-

α-Methylation:

-

Treat the N-protected ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78°C) to deprotonate the α-carbon, forming an enolate.

-

Quench the enolate with an electrophilic methyl source, such as methyl iodide (CH₃I), to install the α-methyl group. This step often results in a racemic mixture at the α-carbon.

-

-

Deprotection and Esterification (if starting from Phenylalanine):

-

If starting from phenylalanine, the carboxyl group must be esterified. This is typically done by reacting the amino acid with methanol in the presence of an acid catalyst like thionyl chloride (SOCl₂) or HCl gas.[15]

-

-

Final Deprotection and Salt Formation:

-

Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, hydrogenolysis for Cbz).

-

The final product is often isolated as a hydrochloride salt by treating the free amine with HCl in an appropriate solvent to facilitate crystallization and improve stability.[4]

-

Self-Validation: Each step must be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the reaction has gone to completion. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard.

Conclusion

The distinction between L-phenylalanine and α-methylphenylalanine methyl ester is a clear illustration of how subtle modifications to a molecule's structure can profoundly alter its biological function. L-phenylalanine is an essential nutrient, fundamental to physiology. In contrast, α-methylphenylalanine methyl ester is a synthetic probe, an enzyme inhibitor valuable for its ability to create disease models and study metabolic pathways. For professionals in drug development and biomedical research, a thorough understanding of these differences is critical for leveraging the unique properties of each compound in their respective applications.

References

-

Wikipedia. Phenylalanine. [Link]

-

MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. [Link]

-

NCBI. Phenylalanine Metabolism Pathway (Concept Id: C1327004). [Link]

-

Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. PNAS, 96(6), 3160-3164. [Link]

-

Wang, G., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]

-

Reactome. Phenylalanine metabolism. [Link]

-

PubChem. L-Phenylalanine. [Link]

-

Wuxi Jinghai Amino Acid Co., Ltd. The Role of L Phenylalanine in Protein Synthesis. [Link]

-

PubChem. L-Phenylalanine-d7. [Link]

-

Gengan, G., et al. (2019). Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylalanine and L-Tyrosine Ester Surfactants. Current Bioactive Compounds, 15(5). [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

-

Wikipedia. α-Methylphenylalanine. [Link]

-

Britannica. Phenylalanine. [Link]

- Google Patents. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.

-

PubChem. L-Phenylalanine, methyl ester. [Link]

- Google Patents. EP0127411A2 - Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.

-

Chemsrc. a-methyl-D-phenylalanine. [Link]

-

PrepChem.com. Synthesis of DL-phenylalanine methyl ester hydrochloride. [Link]

-

Royal Society of Chemistry. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

-

Delvalle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 449-459. [Link]

-

ACS Publications. α-Methyl α-Amino Acids. II.1 Derivatives of DL-Phenylalanine. [Link]

Sources

- 2. Phenylalanine - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenylalanine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]

- 7. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 8. pnas.org [pnas.org]

- 9. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 10. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Phenylalanine-d7 | C9H11NO2 | CID 13000986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

A Technical Guide to the Safe Handling of Methyl 2-amino-2-methyl-3-phenylpropanoate and Structurally Related Compounds

This document provides an in-depth technical guide for the safe handling of Methyl 2-amino-2-methyl-3-phenylpropanoate. As this compound is a specialized derivative, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this guide employs a foundational scientific principle: hazard assessment by analogy . By synthesizing data from structurally similar compounds, primarily its parent acid, (S)-2-Amino-2-methyl-3-phenylpropanoic acid, and related amino acid esters, we can construct a robust and conservative safety protocol. This approach is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this compound class effectively.

Compound Identification and Rationale for Analogue-Based Assessment

Methyl 2-amino-2-methyl-3-phenylpropanoate is a derivative of the non-proteinogenic amino acid 2-Amino-2-methyl-3-phenylpropanoic acid, which itself is a phenylalanine derivative.[1] The primary structural difference is the esterification of the carboxylic acid group to a methyl ester. This modification can alter physical properties like solubility and boiling point but often retains the core toxicological and irritant properties of the parent molecule.

Given the limited specific data for the methyl ester, this guide will draw heavily upon the known properties of:

-

Primary Analogue: (S)-2-Amino-2-methyl-3-phenylpropanoic acid (CAS 23239-35-2) - The parent acid, for which safety and handling data is available.[1][2] Its biological activity as a potential anti-inflammatory agent underscores the need for careful handling.[3]

-

Secondary Analogue: (R)-Methyl 2-amino-3-phenylpropanoate (CAS 21685-51-8) - A related amino acid ester that provides insight into the general hazards of this functional class, such as skin and eye irritation.

Synthesized Hazard Identification

Based on an analysis of its structural analogues, Methyl 2-amino-2-methyl-3-phenylpropanoate should be handled as a substance with the following potential hazards:

| Hazard Category | GHS Pictogram | Hazard Statement | Basis of Assessment |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | Data from (R)-Methyl 2-amino-3-phenylpropanoate. It is prudent to assume the target compound will exhibit similar properties. |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | Data from (R)-Methyl 2-amino-3-phenylpropanoate. Direct eye contact is likely to cause significant irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | This is a common characteristic of fine organic powders and is a conservative assumption for safe handling. |

Note on Uninvestigated Hazards: Comprehensive toxicological data, including chronic toxicity, carcinogenicity, and reproductive toxicity, is not available for this compound or its close analogues.[4][5] Therefore, it must be handled with the universal precautions appropriate for any uncharacterized chemical substance, minimizing exposure through all routes.

Physical and Chemical Properties

The following table summarizes known and predicted properties. Data for the target compound is inferred, while data for analogues is from cited sources.

| Property | Methyl 2-amino-2-methyl-3-phenylpropanoate (Target) | (S)-2-Amino-2-methyl-3-phenylpropanoic acid (Analogue) | (R)-Methyl 2-amino-3-phenylpropanoate (Analogue) |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₀H₁₃NO₂[1][2] | C₁₀H₁₃NO₂ |

| Molecular Weight | 193.24 g/mol | 179.22 g/mol [1][2] | 179.22 g/mol |

| Appearance | Predicted: Off-white to light brown solid | Off-white to light brown solid[1] | Liquid or Solid or Semi-solid |

| Solubility | Predicted to be soluble in organic solvents like DMSO. | Soluble in H₂O (20 mg/mL with ultrasound) and DMSO (4 mg/mL with heating).[1] | Not specified. |

| Storage Temperature | Recommended: Store in freezer, under -20°C | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1] | Store in freezer, under -20°C, in a dark place under an inert atmosphere. |

Core Safety and Handling Protocols

Adherence to the following protocols is mandatory for ensuring personnel safety and experimental integrity.

Risk Assessment Workflow for Uncharacterized Compounds

Before handling any novel or sparsely documented compound, a systematic risk assessment is crucial. This workflow illustrates the decision-making process that forms the basis of this guide.

Caption: Risk assessment workflow for compounds lacking a specific SDS.

Engineering Controls

-

Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6]

-

Ventilation: Work in a well-ventilated area to minimize the accumulation of any potential vapors.[7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[4]

Personal Protective Equipment (PPE)

A baseline of PPE is required at all times when handling this compound.

-

Eye Protection: Chemical splash goggles are mandatory to protect against splashes.[8] Standard safety glasses with side shields are not sufficient.

-

Hand Protection: Wear nitrile gloves for incidental contact. If prolonged contact is anticipated, or when handling solutions, consider thicker neoprene gloves.[8] Gloves must be inspected before use and disposed of immediately if contamination is suspected. Never wear gloves outside the laboratory area.[8]

-

Body Protection: A full-length laboratory coat is required.[9]

-

Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]

Step-by-Step Handling and Storage Protocol

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with disposable plastic-backed absorbent paper.[6]

-

Weighing:

-

Tare a suitable container on the analytical balance inside the fume hood.

-

Slowly and carefully transfer the solid compound from the stock bottle to the tared container using a clean spatula.

-

Minimize the creation of dust by avoiding rapid movements.

-

-

Solution Preparation:

-

Add the solvent to the solid, not the other way around, to prevent splashing.

-

If dissolution requires heating or sonication, ensure the container is appropriately sealed or covered.

-

-

Storage:

-

Keep the primary container tightly closed when not in use.[4]

-

For long-term storage, place the container in a secondary container and store in a freezer at or below -20°C, as recommended for its analogues.[1]

-

Store segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

-

Emergency Procedures

Solid Chemical Spill Response Workflow

In the event of a spill, a calm and systematic response is critical.

Caption: Step-by-step workflow for responding to a solid chemical spill.

First Aid Measures

These measures are synthesized from the SDS of analogue compounds and represent best practices.[4]

-

If Inhaled: Remove the victim to fresh air. If symptoms persist, seek medical attention.

-

In Case of Skin Contact: Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. After initial flushing, remove any contact lenses and continue flushing. Seek immediate medical attention.

-

If Swallowed: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet or container label to the doctor.

Waste Disposal

All waste materials, including contaminated PPE, spill cleanup materials, and residual chemicals, must be treated as hazardous waste.

-

Collect all solid and liquid waste in clearly labeled, sealed containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of the waste in accordance with local, state, and federal regulations.[11] Never pour chemical waste down the drain.[9]

References

-

American Elements. (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. Source: American Elements. URL: [Link]

-

U.S. Environmental Protection Agency (EPA). (R)-Methyl 2-amino-3-phenylpropanoate hydrochloride (1:1) - Executive Summary. Source: EPA CompTox Chemicals Dashboard. URL: [Link]

-

Mol-Instincts. methyl 2-amino-3-phenylpropanoate. Source: Mol-Instincts Chemical Database. URL: [Link]

-

Zhamharyan A.G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Source: ResearchGate. URL: [Link]

-

National Center for Biotechnology Information. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919. Source: PubChem. URL: [Link]

-

ETH Zurich. Laboratory Safety Guidelines. Source: Institute for Molecular Biology & Biophysics, ETH Zurich. URL: [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Source: UNC Environment, Health and Safety. URL: [Link]

-

National Center for Biotechnology Information. methyl (2R)-2-amino-3-phenylpropanoate | C10H13NO2 | CID 853474. Source: PubChem. URL: [Link]

-

University of California, Riverside. Safe Handling and Storage of Chemicals. Source: UC Riverside Environmental Health & Safety. URL: [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. combi-blocks.com [combi-blocks.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: Hydrolysis of Methyl 2-amino-2-methyl-3-phenylpropanoate to its Free Acid

Introduction

Methyl 2-amino-2-methyl-3-phenylpropanoate, a derivative of the non-proteinogenic amino acid α-methyl-phenylalanine, is a crucial intermediate in the synthesis of various biologically active molecules and peptidomimetics.[1][2][3] The conversion of this methyl ester to its corresponding free carboxylic acid is a fundamental transformation in medicinal chemistry and drug development. This document provides a comprehensive guide to the hydrolysis conditions for this sterically hindered amino acid ester, offering detailed protocols, mechanistic insights, and a comparative analysis of different methodologies.

The presence of a quaternary α-carbon in methyl 2-amino-2-methyl-3-phenylpropanoate introduces significant steric hindrance around the carbonyl group of the ester. This structural feature can render standard hydrolysis conditions sluggish or ineffective, necessitating carefully optimized protocols to achieve high conversion and yield without compromising the chiral integrity of the molecule. This guide will explore both acid- and base-catalyzed hydrolysis methods, discussing the advantages and disadvantages of each approach.

Mechanistic Considerations

The hydrolysis of esters can be catalyzed by either acid or base.[4][5] The choice between these two general pathways depends on the overall stability of the starting material and the desired final product form.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[6] This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol lead to the formation of the carboxylic acid.[6] This entire process is reversible, and to drive the reaction to completion, a large excess of water is typically used.[6]

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide, the ester is directly attacked by the nucleophile at the carbonyl carbon, forming a tetrahedral intermediate.[4][7] This intermediate then collapses, eliminating the methoxide ion and forming the carboxylic acid.[4] In a basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt.[4][6][7] This final acid-base step is essentially irreversible and drives the reaction to completion.[4][6][7] An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.[7]

Comparative Overview of Hydrolysis Conditions

The choice of hydrolysis conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. Below is a summary of common conditions for the hydrolysis of amino acid esters.

| Condition | Reagents | Solvent | Temperature | Advantages | Disadvantages |

| Acidic | HCl, H₂SO₄ | Water, Dioxane/Water, Acetic Acid/Water | Reflux | Good for substrates with base-labile groups. | Reversible reaction, may require harsh conditions (high temp, long reaction times), potential for side reactions like dehydration.[6] |

| Basic (NaOH/KOH) | NaOH, KOH | Methanol/Water, Ethanol/Water, THF/Water | Room Temp to Reflux | Irreversible reaction, generally faster than acidic hydrolysis.[6][7] | Potential for racemization, not suitable for base-sensitive substrates. |

| Basic (LiOH) | LiOH | THF/Water, Dioxane/Water | 0°C to Room Temp | Milder conditions, often reduces racemization, good for sterically hindered esters.[8] | Can be slower than with NaOH/KOH. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid

This protocol is suitable for small to medium-scale synthesis where the substrate is not sensitive to strongly acidic conditions.

Workflow Diagram:

Caption: Workflow for acid-catalyzed hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-amino-2-methyl-3-phenylpropanoate (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Acid Addition: To the stirred solution, add concentrated hydrochloric acid (3-6 M final concentration).

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid with a suitable base (e.g., 2 M NaOH) to approximately pH 7.

-

Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Separate the aqueous layer and adjust the pH to the isoelectric point (pI) of the amino acid (typically around pH 5-6) using a dilute acid (e.g., 1 M HCl).

-

The free amino acid should precipitate out of the solution.

-

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-2-methyl-3-phenylpropanoic acid.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) using Lithium Hydroxide

This is often the preferred method for hindered amino acid esters as it generally proceeds under milder conditions, minimizing the risk of racemization.[8]

Workflow Diagram:

Caption: Workflow for base-catalyzed hydrolysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-2-methyl-3-phenylpropanoate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add a solution of lithium hydroxide (LiOH) (1.5 - 3.0 eq) in water to the reaction mixture.

-

Reaction: Stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up:

-

Upon completion, carefully add 1 M HCl to the reaction mixture to quench the excess LiOH and adjust the pH to approximately 7.

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar byproducts.

-

Adjust the pH of the aqueous layer to the isoelectric point (pI) of the amino acid with 1 M HCl.

-

-

Isolation: Collect the precipitated 2-amino-2-methyl-3-phenylpropanoic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

The progress of the hydrolysis and the purity of the final product should be assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting ester and the appearance of the product acid. A typical mobile phase would be a mixture of dichloromethane and methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any byproducts.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the final product's purity. Chiral HPLC can be employed to assess the enantiomeric purity if applicable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the methyl ester singlet (around 3.7 ppm in ¹H NMR) is a clear indicator of a complete reaction.

-

Amino Acid Analysis: For quantitative determination of the amino acid content, derivatization followed by HPLC is a standard method.[9][10][11] Common derivatizing agents include o-phthalaldehyde (OPA) and phenylisothiocyanate (PITC).[9][11]

Troubleshooting and Considerations

-

Incomplete Reaction: For sterically hindered esters, extended reaction times or elevated temperatures may be necessary. In the case of base-catalyzed hydrolysis, increasing the excess of the base can also improve conversion.

-

Racemization: While α,α-disubstituted amino acids are not prone to racemization at the α-carbon, it is still crucial to use the mildest effective conditions, especially if other stereocenters are present in the molecule. Lithium hydroxide is often preferred over sodium or potassium hydroxide to minimize this risk.[12]

-

Purification: The isoelectric precipitation is a highly effective purification method for amino acids.[13] Careful control of the pH is critical to maximize the yield and purity. If the product is highly water-soluble, extraction into an organic solvent after acidification or lyophilization of the aqueous solution may be necessary.

Conclusion

The hydrolysis of methyl 2-amino-2-methyl-3-phenylpropanoate to its free acid is a critical step in the synthesis of many important compounds. The choice between acid- and base-catalyzed methods depends on the specific requirements of the synthesis, including the presence of other functional groups and the need to preserve stereochemical integrity. For this sterically hindered substrate, base-catalyzed hydrolysis using lithium hydroxide in a THF/water solvent system generally offers a reliable and high-yielding protocol with a low risk of side reactions. Careful monitoring of the reaction and proper work-up procedures are essential for obtaining a pure product.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino Acid Analysis Overview [biosyn.com]

- 10. usp.org [usp.org]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 13. EP0373583A2 - Recovery of L-phenylalanine from its racemic mixtures - Google Patents [patents.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.smolecule.com [pdf.smolecule.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzymic ester hydrolysis in liquid two-phase systems for the preparation of L-phenylalanine [infoscience.epfl.ch]

- 21. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 22. www1.chem.umn.edu [www1.chem.umn.edu]

- 23. arkat-usa.org [arkat-usa.org]

- 24. Thieme E-Books & E-Journals [thieme-connect.de]

- 25. data.epo.org [data.epo.org]

- 26. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 27. organic-chemistry.org [organic-chemistry.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. rsc.org [rsc.org]

- 31. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives - Google Patents [patents.google.com]

- 32. chemsynthesis.com [chemsynthesis.com]

Using alpha-MePhe methyl ester as a chiral auxiliary in organic synthesis

Advanced Protocols: Using -Methylphenylalanine Methyl Ester as a Chiral Auxiliary and Conformational Controller

Abstract

This Application Note details the strategic deployment of

Part 1: Mechanistic Principles

The "Permanent Auxiliary" Concept

Unlike transient auxiliaries (e.g., Evans oxazolidinones) that are removed after a reaction,

-

Conformational Restriction: The geminal disubstitution (methyl and phenyl groups) at the

-carbon severely restricts the -

Metabolic Shielding: The absence of an

-proton renders the adjacent peptide bond inaccessible to chymotrypsin-like proteases, significantly extending the half-life of peptide drugs.

Part 2: Protocol – Chiral Resolution of Racemic Acids

Materials

-

Resolving Agent: (S)-

-Methylphenylalanine methyl ester (free base). -

Substrate: Racemic Carboxylic Acid (e.g., Mandelic acid derivatives, N-protected amino acids).

-

Solvent System: Methanol/Ether or 2-Propanol (screening required).

Step-by-Step Procedure

-

Free Base Preparation: If starting with

-MePhe-OMe-

Dissolve 10 mmol of the salt in minimal water.

-

Add 10 mL saturated NaHCO

. Extract with EtOAc ( -

Dry over Na

SO

-

-

Salt Formation:

-

Dissolve 10 mmol of the racemic acid in 20 mL of hot Methanol.

-

Add 10 mmol of (S)-

-MePhe-OMe (free base) dropwise. -

Heat to reflux for 15 minutes to ensure homogeneity.

-

-

Crystallization (The Discrimination Step):

-

Allow the solution to cool slowly to room temperature over 4 hours.

-

Critical Step: If no crystals form, add Diethyl Ether dropwise until slight turbidity appears, then refrigerate at 4°C.

-

The quaternary center of

-MePhe creates a "tight" lattice with one enantiomer of the acid, precipitating the less soluble diastereomeric salt.

-

-

Recovery:

-

Filter the crystals (Enriched Salt).

-

Acid Release: Suspend crystals in EtOAc and wash with 1M HCl. The chiral acid stays in the organic layer;

-MePhe-OMe partitions into the aqueous layer (as HCl salt). -

Auxiliary Recycling: Basify the aqueous layer (NaHCO

) and extract with EtOAc to recover the

-

Part 3: Protocol – Incorporation into Peptidomimetics (Difficult Couplings)

Coupling

Workflow Diagram

Figure 1: Optimized workflow for sterically hindered peptide coupling involving

Detailed Methodology

1. Activation (The "Pre-Activation" Rule)

Directly mixing all reagents can lead to guanidinium capping of the amine.

-

Dissolve Fmoc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Add HOAt (1.1 equiv). Note: HOAt is critical here; the nitrogen in the pyridine ring assists in chelation, speeding up the reaction at the hindered center.

-

Add DIPEA (2.0 equiv) and stir for 2–5 minutes strictly. The solution should turn yellow.

2. Coupling

-

Add the

-MePhe methyl ester (1.0 equiv) to the activated mixture. -

Temperature: Stir at room temperature. If the conversion is <50% after 4 hours (checked by LC-MS), elevate temperature to 50°C . Avoid higher temperatures to prevent racemization of the incoming amino acid (though

-MePhe itself is resistant). -

Time: Allow 12–24 hours for completion. The steric bulk of the methyl group creates a "cone of protection" that slows nucleophilic attack.

3. Troubleshooting (The Acid Fluoride Route)

If HATU fails, switch to the Acid Fluoride method, which is less sensitive to steric bulk:

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Mechanism: Generates the amino acid fluoride in situ.[2] Fluorides are smaller than OBt/OAt esters and can penetrate the steric shield of

-MePhe more effectively.

Part 4: Data Summary & Performance Metrics

| Parameter | Standard Phe | Impact on Synthesis | |

| Steric Bulk | Moderate | High (Quaternary) | Coupling rates reduced by 10-50x. Requires HATU/TFFH. |

| Conformation | Flexible | Rigid ( | Induces turn structures; useful for cyclization. |

| Proteolytic Stability | Low ( | High ( | Ideal for in vivo probes. |

| Racemization Risk | Moderate (during activation) | Low | Quaternary center cannot enolize easily. |

References

-

Conformational Constraints in Peptidomimetics

-

Peptide Stapling & Helicity

-

"Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics." Journal of the American Chemical Society, 2023. 4

-

-

Synthesis & Resolution

-

Coupling Reagents (HATU/HOAt)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. bachem.com [bachem.com]

- 3. α-甲基-DL-苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N′-benzylprolyl)aminobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction Conditions for N-Alkylation of α-Methyl Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of N-Alkylation of Sterically Hindered α-Methyl Amino Acid Esters

The incorporation of N-alkylated α-methyl amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug development.[1][2] The N-alkyl group can enhance metabolic stability, improve membrane permeability, and modulate the conformational properties of peptides, while the α-methyl group introduces significant steric hindrance that can lock the peptide into a specific bioactive conformation.[1][2] However, the very steric bulk that provides these advantages also presents a significant synthetic challenge for the N-alkylation of α-methyl amino acid esters. This guide provides a detailed overview of the primary methods for this transformation, focusing on the critical reaction parameters and offering insights into overcoming common obstacles.

Core Concepts: The Interplay of Steric Hindrance and Reaction Pathway

The primary difficulty in the N-alkylation of α-methyl amino acid esters lies in the reduced nucleophilicity of the nitrogen atom, which is sterically shielded by the adjacent quaternary carbon. This steric hindrance can lead to sluggish reactions, the need for harsh conditions, and an increased propensity for side reactions such as elimination or racemization. The choice of synthetic strategy is therefore critical and must be tailored to the specific substrate and desired product.

Here, we will delve into three principal methodologies:

-

Reductive Amination: A versatile and widely used method involving the reaction of the amino acid ester with a carbonyl compound and a reducing agent.

-

Direct Alkylation with Alkyl Halides: A classical approach that often requires N-protection to ensure selectivity and preserve stereochemistry.

-

Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer): A modern, atom-economical strategy that utilizes alcohols as alkylating agents in the presence of a metal catalyst.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone for the synthesis of N-alkylated amines and is particularly effective for introducing a wide range of alkyl groups.[3][4] The reaction proceeds through the in-situ formation of an imine or iminium ion from the amino acid ester and a carbonyl compound (aldehyde or ketone), which is then reduced by a hydride reagent.[5][6]

Causality Behind Experimental Choices:

-

Carbonyl Compound: The choice of aldehyde or ketone directly determines the N-alkyl group to be introduced. Aldehydes are generally more reactive than ketones.

-

Reducing Agent: The selection of the reducing agent is crucial for success.

-

Sodium Borohydride (NaBH₄): A mild and cost-effective reducing agent, often used under basic conditions.[3][7]

-

Sodium Cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, where imine formation is favored. However, its toxicity is a significant drawback.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is often the reagent of choice for reductive aminations.[8] It is particularly effective for reactions with less reactive ketones.[5][8]

-

-

Solvent: The solvent must be compatible with both the imine formation and the reduction step. Common choices include methanol, ethanol, dichloromethane (DCM), and N,N-dimethylformamide (DMF).[3]

-

pH Control: Maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation. This can be achieved by adding a small amount of acetic acid.[3]

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, often with a base (e.g., triethylamine)[3] | Inexpensive, readily available | Can reduce aldehydes/ketones directly, requires careful control of conditions |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 (acetic acid) | Selective for iminium ions over carbonyls | Highly toxic, requires careful handling and disposal |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-dichloroethane (DCE)[8] | Mild, less toxic, effective for a wide range of substrates[8] | More expensive than NaBH₄ |

Experimental Protocol: N-Benzylation of α-Methylalanine Methyl Ester

This protocol describes a general procedure for the N-benzylation of α-methylalanine methyl ester using benzaldehyde and sodium triacetoxyborohydride.

Materials:

-

α-Methylalanine methyl ester hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add α-methylalanine methyl ester hydrochloride (1.0 eq) and dichloromethane (DCM) to make a 0.2 M solution.

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Add benzaldehyde (1.2 eq) to the mixture.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzylated α-methylalanine methyl ester.

Visualization: Reductive Amination Workflow

Sources

- 1. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. chimia.ch [chimia.ch]

- 4. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting α-Methyl Amino Ester Hydrolysis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the apparent loss of enantiomeric purity during the saponification of α-methyl amino esters.

To solve this, we must first discard a common chemical misconception: α-methyl amino acids do not racemize via standard enolization. Because they feature a quaternary α-carbon, they lack the α-proton necessary to form an enolate intermediate. In fact, geochemical studies on meteorites demonstrate that α-methyl amino acids resist racemization even on evolutionary timescales and under extreme hydrothermal conditions[1][2].

If your chiral HPLC or GC data shows epimerization post-hydrolysis, you are likely dealing with analytical artifacts, side-chain-specific retro-reactions, or degradation from overly harsh conditions. This guide will help you diagnose the root cause and implement field-proven, self-validating protocols to preserve the chiral integrity of your molecules.

Diagnostic FAQs: Why is my product "racemizing"?

Q1: I performed a standard LiOH saponification on my α-methyl phenylalanine methyl ester. My chiral HPLC shows a drop from 99% ee to 85% ee. How is this chemically possible? A: It is chemically impossible via standard base-catalyzed enolization[1]. You are almost certainly observing an analytical resolution artifact . Chiral stationary phases interact differently with esters versus free carboxylic acids. Often, a starting material that is actually 85% ee will appear as 99% ee because the minor enantiomer of the ester co-elutes with the major peak. Once hydrolyzed, the free acid interacts more strongly with the chiral column, resolving the previously hidden impurity. Actionable Fix: Derivatize your hydrolyzed free acid back into a methyl ester using a mild method (e.g., TMS-diazomethane) and re-run it. If the ee returns to "99%", your column is failing to resolve the ester enantiomers.

Q2: My substrate is α-methylserine methyl ester. I validated my starting material's purity, but I am still losing chiral purity during basic hydrolysis. Why? A: You are experiencing base-catalyzed retro-aldol cleavage . While the α-carbon cannot be deprotonated, the β-hydroxyl group of serine or threonine derivatives can. Under strongly basic conditions, the molecule undergoes a reversible retro-aldol reaction, cleaving the Cα-Cβ bond. This transiently destroys the chiral center, forming an achiral intermediate that recombines to form a racemic mixture. Actionable Fix: Avoid strong bases. Switch to enzymatic hydrolysis (e.g., Porcine Liver Esterase) or use highly controlled, temperature-regulated mild saponification.

Q3: I need to hydrolyze an N-Fmoc protected α-methyl amino ester. Standard NaOH/LiOH strips the Fmoc group, and acidic hydrolysis degrades my molecule. What is the alternative? A: Standard saponification is fundamentally incompatible with the base-labile Fmoc group. However, you can utilize a Calcium(II) Iodide-mediated hydrolysis . CaI₂ acts as a protective agent by forming a slightly soluble hydroxide trap (Ca(OH)₂), lowering the effective hydroxide concentration enough to prevent Fmoc cleavage while still allowing ester hydrolysis[3].

Mechanistic & Troubleshooting Workflows

To visualize the causality behind these issues, refer to the diagrams below.

Caption: Workflow for diagnosing apparent racemization in α-methyl amino ester hydrolysis.

Caption: Mechanistic divergence: Blocked enolization vs. side-chain mediated retro-aldol epimerization.

Quantitative Comparison of Hydrolysis Methods

Select your hydrolysis method based on the protecting group strategy and side-chain functionality.

| Hydrolysis Method | Reagents & Conditions | Protecting Group Compatibility | Risk of Apparent Racemization / Degradation |

| Mild Basic Saponification | LiOH (1.5 eq), THF/H₂O (3:1), 0°C to RT | N-Boc, N-Cbz, Unprotected | Very Low (Except for β-hydroxy/thiol side chains) |

| Harsh Acidic Hydrolysis | 6M HCl, 110°C, 12-24h | Unprotected | Moderate (Risk of decarboxylation or C-C cleavage) |

| Fmoc-Orthogonal Basic | NaOH (1.5 eq), CaI₂ (19 eq), iPrOH, RT | N-Fmoc | Very Low (CaI₂ protects Fmoc from base cleavage) |

| Enzymatic Cleavage | Porcine Liver Esterase, pH 7.2 buffer | Specific to enzyme pocket | Zero (Highly stereoselective, but substrate-dependent) |

Validated Experimental Protocols

Protocol A: Self-Validating Mild Saponification (For N-Boc/N-Cbz)

This protocol relies on a mixed-solvent system to keep the ester in solution while providing enough aqueous environment for the hydroxide nucleophile.

-

Dissolution: Dissolve the α-methyl amino ester (1.0 mmol) in 3.0 mL of Tetrahydrofuran (THF) and cool to 0°C in an ice bath.

-

Base Addition: Dissolve LiOH·H₂O (1.5 mmol) in 1.0 mL of deionized water. Add this dropwise to the THF solution over 5 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature. Monitor by TLC or LC-MS until the ester is consumed (typically 2-4 hours).

-

Quenching (Critical Step): Cool the mixture back to 0°C. Carefully acidify to pH 3-4 using 1M KHSO₄ (avoids the harshness of HCl).

-

Extraction: Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Validation: To prove no racemization occurred, take a 5 mg aliquot of the product, react it with TMS-diazomethane to reform the methyl ester, and run it on chiral HPLC against your starting material.

Protocol B: CaI₂-Mediated Fmoc-Preserving Saponification

This protocol leverages the unique properties of Calcium(II) Iodide to perform ester hydrolysis without triggering the E1cB elimination that normally cleaves Fmoc groups[3].

-

Preparation: In a dry flask, dissolve the Fmoc-protected α-methyl amino methyl ester (0.3 mmol) in 5 mL of Isopropanol (iPrOH).

-

Reagent Addition: Add anhydrous Calcium Iodide (CaI₂, 5.7 mmol, 19 eq.) to the solution. Stir for 5 minutes until fully dissolved.

-

Hydrolysis: Add aqueous NaOH (0.45 mmol, 1.5 eq., typically as a 1M solution). The solution may become slightly cloudy as Ca(OH)₂ forms.

-

Incubation: Stir at room temperature for 4-6 hours. Monitor via LC-MS. The CaI₂ acts as a hydroxide trap, ensuring the local basicity remains high enough for ester cleavage but too low for Fmoc deprotection.

-

Workup: Quench the reaction with 0.1 M HCl to pH 2. Extract with Dichloromethane (DCM) (3 x 10 mL). Wash with 10% aqueous sodium thiosulfate (to remove any trace iodine), dry over MgSO₄, and concentrate.

References

-

Ronald Breslow - Wikipedia Source: Wikipedia.org URL:[Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: MDPI (Molecules) URL:[Link]

-

Enantiomeric Excess of Amino Acids in Hydrothermal Environments Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-2-methyl-3-phenylpropanoate

Welcome to the Technical Support Center for amino acid derivative purification. As drug development increasingly relies on unnatural and sterically constrained amino acids to improve peptide stability and lipophilicity, compounds like Methyl 2-amino-2-methyl-3-phenylpropanoate (also known as

Handling this compound—typically supplied or synthesized as the stable hydrochloride salt (CAS 64665-60-7)—presents unique chromatographic and extraction challenges. The presence of the

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve >98% purity for your downstream peptide coupling or medicinal chemistry workflows.

Purification & Isolation Workflow

The following workflow illustrates the optimal phase-separation and recrystallization strategy to isolate the pure ester from a crude reaction mixture containing unreacted free acids and inorganic salts.

Workflow for the isolation and purification of Methyl 2-amino-2-methyl-3-phenylpropanoate.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of unreacted -methylphenylalanine in my final product, and how do I remove it?

The Causality: Standard Fischer esterification (using methanol and an acid catalyst like

Q2: During the free-basing step, my methyl ester hydrolyzes back to the free acid. How can I prevent this?

The Causality: Amino acid methyl esters are highly susceptible to base-catalyzed hydrolysis (saponification). Using strong aqueous bases (e.g.,

Q3: My NMR shows N-methylated impurities. How do I separate them?

The Causality: If your synthetic route involved reductive amination or if you utilized methyl iodide (

Self-Validating Experimental Protocols

Protocol A: Free-Basing and Liquid-Liquid Extraction

Objective: Isolate the nucleophilic free base of Methyl 2-amino-2-methyl-3-phenylpropanoate from its HCl salt while removing unreacted free acid.

-

Dissolution: Suspend 10.0 g of crude Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride in 100 mL of DCM and cool the biphasic mixture to 0–5 °C in an ice bath.

-

Neutralization: Slowly add 100 mL of ice-cold saturated aqueous

under vigorous stirring.-

Validation Checkpoint: Stop stirring and allow the layers to separate briefly. Test the aqueous layer with pH paper. The extraction will only succeed if the pH is strictly between 8.5 and 9.0. If the pH is < 8.0, the ester remains protonated and trapped in the aqueous layer. Add more

if necessary.

-

-

Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 2 x 50 mL of DCM.

-

Drying: Combine the organic layers and dry over anhydrous

.-

Validation Checkpoint: The solution must transition from cloudy to completely transparent. If cloudiness persists, water micro-droplets remain, which will cause hydrolysis during evaporation. Add more

until the solution is crystal clear.

-

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to yield the free base as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation and Recrystallization

Objective: Convert the purified free base back into a stable, highly pure crystalline hydrochloride salt.

-

Acidification: Dissolve the free base oil from Protocol A in 50 mL of anhydrous diethyl ether. Place in an ice bath (0 °C).

-

Precipitation: Dropwise, add a stoichiometric equivalent of 2.0 M HCl in diethyl ether (or dioxane) under continuous stirring. A white precipitate will form immediately.

-

Validation Checkpoint: Monitor the precipitation. If the solid appears gummy or oily rather than crystalline, moisture has contaminated the ether. You must decant the solvent, redissolve in anhydrous ethanol, and restart the precipitation.

-

-

Recrystallization: Isolate the crude solid via vacuum filtration. Dissolve the solid in a minimum volume of boiling absolute ethanol. Slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

-

Isolation: Filter the pure white crystals, wash with cold ether, and dry under high vacuum.

Quantitative Data: Comparison of Purification Strategies

To assist in selecting the appropriate purification method, the following table summarizes the expected outcomes based on the target impurity profile.

| Purification Strategy | Target Impurity Removed | Typical Yield Recovery | Final Purity Achieved | Mechanistic Rationale |

| Liquid-Liquid Extraction (pH 8.5-9.0) | Unreacted | 85–90% | >98.0% | Differential partitioning based on pKa; the free acid remains ionized in the aqueous phase while the ester free base partitions into DCM. |

| Recrystallization (EtOH / Ether) | Inorganic salts, trace N-alkylated organic impurities | 75–80% | >99.5% | Exploits the differential solubility of the primary amine HCl salt versus impurities in a polar/non-polar solvent gradient. |

| Silica Gel Chromatography (DCM:MeOH) | Closely eluting neutral analogs, degradation products | 60–70% | >99.0% | Separation based on polarity and the hydrogen-bonding capacity of the primary amine on the silica stationary phase. |

References

- PubChem. "Phenylalanine, alpha-methyl-, methyl ester, hydrochloride (1:1)." National Center for Biotechnology Information.

- CymitQuimica. "CAS 64665-60-7: Phenylalanine, α-methyl-, methyl ester, hydrochloride.

- Benchchem. "Methyl 2-amino-2-methyl-3-phenylpropanoate Hydrochloride." Structural and Functional Analysis.

- Chem-Impex. "α-Methyl-DL-phenylalanine methyl ester hydrochloride." General Information and Applications.

Validation & Comparative

Technical Comparison: NMR Profiling of Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) vs. Phenylalanine

[1][2]

Executive Summary & Core Distinction

Content Type: Technical Comparison Guide Subject: Structural Elucidation via NMR Spectroscopy Target Molecule: Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) Reference Standard: L-Phenylalanine (Phe)[1][2]

This guide provides a definitive NMR characterization protocol to distinguish Phenylalanine from its disubstituted derivative, Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) .[1][2]

The core structural modification in MAMP involves two critical changes at the

-

-Methylation: Replacement of the

-

Esterification: Methylation of the carboxylic acid to form a methyl ester.

Diagnostic Shortcut: The most immediate NMR confirmation of MAMP is the complete disappearance of the

Structural Analysis & Chemical Logic

To interpret the NMR data accurately, one must understand the symmetry and electronic environment changes induced by the modifications.

| Feature | L-Phenylalanine (Phe) | Methyl 2-amino-2-methyl-3-phenylpropanoate (MAMP) | Impact on NMR |

| Tertiary ( | Quaternary ( | Loss of | |

| Diastereotopic ( | Diastereotopic ( | Splitting pattern changes from ABX to AB system. | |

| C-Terminus | Carboxylic Acid ( | Methyl Ester ( | Appearance of methoxy singlet ( |

| Chirality | Chiral center at | Chiral center at | Both molecules maintain optical activity, affecting solvent interactions.[1][2] |

Diagram 1: Structural Logic & Signal Prediction

Caption: Decision tree for rapid NMR discrimination between Phe and MAMP based on proton occupancy at the

Detailed NMR Characterization

Sample Preparation Protocol

Objective: Eliminate solvent overlap and ensure solubility.

-

Solvent: Deuterated Chloroform (

) is preferred for MAMP due to the lipophilic ester and methyl groups.[1] Deuterium Oxide ( -

Concentration: 10–15 mg per 0.6 mL solvent.

Comparative H NMR Analysis (400 MHz)

A. The Alpha-Position (The "Fingerprint" Region)[1]

-

Phenylalanine: Displays a characteristic doublet of doublets (dd) or triplet at

3.9–4.1 ppm .[1][2] This splitting arises from coupling with the two non-equivalent -

MAMP: This region is silent regarding the methine proton. Instead, you observe a sharp singlet upfield at